molecular formula C13H7BrCl2N2O2 B11989419 (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine

Cat. No.: B11989419
M. Wt: 374.0 g/mol
InChI Key: DDSDVWNOYXMJAI-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is an organic compound that features both bromine and nitro functional groups on a phenyl ring, as well as dichloro substituents on a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the phenyl ring.

    Formation of Benzylidene Amine: The reaction of the brominated and nitrated phenyl compound with a dichloro-substituted benzaldehyde under basic conditions to form the benzylidene amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and bromination reactions, followed by the condensation reaction with dichloro-substituted benzaldehyde. These processes would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of dinitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development studies.

Industry

In industrial applications, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique combination of functional groups may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and dichloro substituents can influence the compound’s binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2,3-Dichlorobenzaldehyde
  • 4-Nitrobenzylideneamine

Uniqueness

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is unique due to the combination of its functional groups. The presence of both bromine and nitro groups on the phenyl ring, along with the dichloro-substituted benzylidene moiety, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H7BrCl2N2O2

Molecular Weight

374.0 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine

InChI

InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H

InChI Key

DDSDVWNOYXMJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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